(E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
CAS No.: 941895-41-6
Cat. No.: VC6332935
Molecular Formula: C23H19FN4O3
Molecular Weight: 418.428
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941895-41-6 |
|---|---|
| Molecular Formula | C23H19FN4O3 |
| Molecular Weight | 418.428 |
| IUPAC Name | 1-(2-fluorophenyl)-3-[3-[(4-methoxyphenyl)methyl]-2-oxoquinazolin-4-yl]urea |
| Standard InChI | InChI=1S/C23H19FN4O3/c1-31-16-12-10-15(11-13-16)14-28-21(17-6-2-4-8-19(17)26-23(28)30)27-22(29)25-20-9-5-3-7-18(20)24/h2-13H,14H2,1H3,(H2,25,27,29) |
| Standard InChI Key | YMRZTEMCWXKGNG-SZXQPVLSSA-N |
| SMILES | COC1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4F |
Introduction
The compound (E)-1-(2-fluorophenyl)-3-(3-(4-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea belongs to the class of quinazoline derivatives, a group of heterocyclic compounds with diverse biological activities. Quinazoline scaffolds are widely studied in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents.
This compound features:
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A fluorophenyl group.
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A methoxybenzyl-substituted quinazoline core.
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A urea moiety.
Its structural complexity suggests potential applications in drug development and chemical biology.
Molecular Formula and Weight
The molecular formula is , with an estimated molecular weight of approximately 426.42 g/mol.
Synthesis
While specific synthetic pathways for this compound are unavailable, related quinazoline derivatives are typically synthesized via:
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Formation of the quinazoline core:
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Starting from anthranilic acid or its derivatives.
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Cyclization with carbonyl compounds to form the dihydroquinazolinone structure.
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Substitution reactions:
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Introduction of the methoxybenzyl group via nucleophilic substitution.
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Urea formation:
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Reaction between an isocyanate or carbodiimide and an amine-containing precursor to form the urea moiety.
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Medicinal Chemistry
Quinazoline derivatives are widely recognized for their pharmacological properties, including:
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Anticancer activity: Inhibition of tyrosine kinases or other oncogenic enzymes.
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Antimicrobial effects: Activity against bacterial and fungal pathogens.
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Anti-inflammatory properties: Modulation of inflammatory pathways.
The inclusion of fluorine often enhances metabolic stability and receptor binding affinity.
Material Science
Fluorinated compounds like this one may find applications in material science due to their thermal stability and unique electronic properties.
Analytical Characterization
Common techniques for characterizing such compounds include:
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Nuclear Magnetic Resonance (NMR):
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NMR and NMR to confirm structural details.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identification of functional groups such as urea () and methoxy ().
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X-ray Crystallography:
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To elucidate three-dimensional structure if crystalline forms are available.
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Biological Evaluation
Though specific data for this compound is unavailable, related quinazoline derivatives have been evaluated for:
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Enzyme inhibition (e.g., EGFR inhibitors in cancer therapy).
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Antibacterial assays against E. coli or Pseudomonas aeruginosa.
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Cytotoxicity studies using human cell lines.
In silico docking studies could predict binding affinity to biological targets, guiding further experimental validation.
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